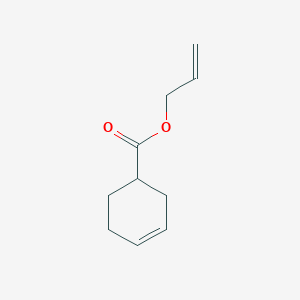
3-Acetoxy-2-nitropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxy-2-nitropentane is an organic compound characterized by the presence of an acetoxy group and a nitro group attached to a pentane backbone
Métodos De Preparación
The synthesis of 3-Acetoxy-2-nitropentane can be achieved through several routes. One common method involves the nitration of 3-acetoxypentane using nitric acid. The reaction typically requires controlled conditions to ensure the selective formation of the nitro compound. Another approach involves the displacement reaction of 3-acetoxypentyl halides with nitrite ions. Industrial production methods may utilize continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
3-Acetoxy-2-nitropentane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding alcohol and acetic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as hydroxide ions. Major products formed from these reactions include amines, alcohols, and substituted pentanes.
Aplicaciones Científicas De Investigación
3-Acetoxy-2-nitropentane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: It is used in the production of dyes, pharmaceuticals, and agrochemicals due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 3-Acetoxy-2-nitropentane involves its functional groups. The nitro group can participate in redox reactions, while the acetoxy group can undergo hydrolysis or substitution. These reactions are facilitated by specific molecular targets and pathways, such as enzyme-catalyzed transformations in biocatalysis .
Comparación Con Compuestos Similares
3-Acetoxy-2-nitropentane can be compared with other nitroalkanes and acetoxy compounds:
Nitromethane: A simpler nitroalkane with similar reactivity but fewer functional groups.
3-Acetoxy-2-methylbenzoic acid: Another acetoxy compound with different applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its combination of nitro and acetoxy groups, which provide diverse reactivity and potential for various applications.
Propiedades
Fórmula molecular |
C7H13NO4 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2-nitropentan-3-yl acetate |
InChI |
InChI=1S/C7H13NO4/c1-4-7(12-6(3)9)5(2)8(10)11/h5,7H,4H2,1-3H3 |
Clave InChI |
ISANAHAACRGGAW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)[N+](=O)[O-])OC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanesulfonamide, N-[2-iodo-4-(trifluoromethyl)phenyl]-](/img/structure/B8438099.png)




![ethyl 3-[(2-{[4-(hexyloxycarbonylaminoiminomethyl)phenylamino]methyl}-1-methyl-1H-benzimidazole-5-carbonyl)pyridin-2-yl-amino]propionate](/img/structure/B8438127.png)




![3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8438147.png)


